Glutinol (CAS 545-24-4), also known as D:B-Friedoolean-5-en-3beta-ol, is a specialized pentacyclic triterpene alcohol characterized by its unique Δ5 double bond and precise stereochemistry [1]. In commercial and research procurement, glutinol is highly valued as a distinct structural scaffold for "complexity to diversity" synthesis and as a selective bioactive reference standard. Unlike more ubiquitous triterpenes such as lupeol or beta-amyrin, glutinol offers unique reactivity at the A-ring, making it an ideal precursor for synthesizing novel heterocyclic derivatives [1]. Furthermore, its established quantitative baselines in COX-2 inhibition, targeted cytotoxicity, and insulin secretagogue assays make it a critical, non-interchangeable material for advanced pharmacological screening and metabolic syndrome research [2].
Substituting glutinol with more common pentacyclic triterpenes like beta-amyrin, lupeol, or its oxidized counterpart glutinone fundamentally alters both chemical processability and biological targeting. Chemically, the absence of the Δ5 double bond in beta-amyrin removes a critical reactive site for structural diversification, while lupeol mixtures often require costly high-performance liquid chromatography (HPLC) separation that glutinol bypasses [1]. Biologically, generic substitution compromises assay specificity; for instance, while glutinone acts as a potent inhibitor of reactive oxygen species (ROS) bursts, glutinol specifically targets COX-2 and NO pathways without broadly suppressing ROS [2]. Consequently, using an analog or crude triterpene mixture will yield incompatible precursor reactivity and confounding data in pathway-specific pharmacological models.
In the extraction and isolation of triterpene scaffolds for library synthesis, glutinol demonstrates superior processability compared to standard amyrin or lupeol mixtures. Glutinol can be cleanly separated from complex plant extracts using standard column chromatography, bypassing the need for high-performance liquid chromatography (HPLC) typically required to separate beta-amyrin and lupeol [1]. Furthermore, its unique Δ5 double bond distinguishes it from beta-amyrin, providing a distinct reactive site for synthesizing A-ring fused heterocycles, such as 3-thiol-1,2,4-triazine derivatives which exhibit potent antifungal MICs of 12.5 µg/mL [1].
| Evidence Dimension | Chromatographic separation requirement and structural reactivity |
| Target Compound Data | Glutinol: Clean separation via standard column chromatography; possesses reactive Δ5 double bond. |
| Comparator Or Baseline | Beta-amyrin/Lupeol mixtures: Require HPLC for separation; lack Δ5 double bond. |
| Quantified Difference | Elimination of HPLC requirement; enables unique A-ring/Δ5 functionalization. |
| Conditions | Phytochemical extraction and top-down 'complexity to diversity' structural diversification. |
Procurement of isolated glutinol significantly reduces downstream purification costs and provides a unique chemical scaffold for synthesizing novel antimicrobial libraries.
Glutinol exhibits highly selective anti-proliferative effects against specific cancer cell lines, outperforming related triterpene derivatives in targeted assays. Against HCC70 breast cancer cells, glutinol demonstrated an IC50 of 26.9 µM, showing greater potency than lupeol-3-palmitate (IC50 = 47.6 µM) [1]. Furthermore, in human ovarian cancer models (OVACAR3), glutinol achieved an IC50 of 6 µM while maintaining a low toxicity profile against normal SV40 cells (IC50 = 60 µM), establishing a 10-fold selectivity index [2]. This is driven by targeted G2/M phase cell cycle arrest and PI3K/AKT pathway deactivation.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | Glutinol: 26.9 µM (HCC70); 6 µM (OVACAR3); 60 µM (SV40 normal cells). |
| Comparator Or Baseline | Lupeol-3-palmitate: 47.6 µM (HCC70). |
| Quantified Difference | 1.7x higher potency vs lupeol-3-palmitate; 10-fold selectivity window over normal cells. |
| Conditions | In vitro cell viability (MTT) assays on HCC70, OVACAR3, and SV40 cell lines. |
Buyers developing targeted oncology therapeutics require precursors with a proven, quantifiable therapeutic window, which glutinol provides over standard lupeol derivatives.
Glutinol provides a highly specific anti-inflammatory profile that sharply contrasts with its oxidized derivative, glutinone. While glutinone is a potent inhibitor of reactive oxygen species (ROS) bursts (IC50 = 4.3 µg/mL), glutinol shows no significant effect on ROS bursts (IC50 > 100 µg/mL) [1]. Instead, glutinol exerts its anti-inflammatory effects through direct inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 1.22 µg/mL, outperforming other isolated fractions like CP2 (IC50 = 1.71 µg/mL) [2]. This distinct pathway specificity makes glutinol an invaluable tool for isolating COX-2/NO mechanisms without ROS interference.
| Evidence Dimension | COX-2 vs ROS burst inhibition (IC50) |
| Target Compound Data | Glutinol: COX-2 IC50 = 1.22 µg/mL; ROS IC50 > 100 µg/mL. |
| Comparator Or Baseline | Glutinone: ROS IC50 = 4.3 µg/mL; CP2: COX-2 IC50 = 1.71 µg/mL. |
| Quantified Difference | Complete divergence in ROS activity; 1.4x higher COX-2 potency vs CP2 analog. |
| Conditions | Cayman COX colorimetric inhibitor screening assay and luminol-enhanced oxidative burst assay. |
Selecting glutinol over glutinone or crude extracts allows researchers to specifically target COX-2 pathways without confounding the assay with ROS burst suppression.
In metabolic syndrome research, glutinol serves as a quantifiable enhancer of insulin secretion. When evaluated on isolated mice islets and the MIN-6 pancreatic β-cell line, glutinol displayed a moderate but significant insulin secretagogue attribute [1]. It achieved a percentage stimulation of 137.25 ± 7.63%, compared to the baseline insulin secretion induced by glucose alone (100 ± 8.33%) [1]. This establishes a precise, quantitative baseline for utilizing glutinol as a reference standard in anti-diabetic drug discovery and formulation screening.
| Evidence Dimension | Percentage of insulin secretion |
| Target Compound Data | Glutinol: 137.25 ± 7.63% |
| Comparator Or Baseline | Glucose baseline: 100 ± 8.33% |
| Quantified Difference | +37.25% enhancement in insulin secretion over glucose baseline. |
| Conditions | In vitro assay using isolated mice islets and MIN-6 pancreatic β-cell line. |
Provides a validated, quantitative performance metric for procurement in diabetes research, ensuring reproducible beta-cell stimulation.
Utilizing glutinol's unique Δ5 double bond and A-ring structure as a chemical scaffold to synthesize novel heterocycle-fused derivatives (e.g., triazine fusions) targeting resistant agricultural and human pathogens, leveraging its superior processability over beta-amyrin [1].
Employing glutinol as a positive control or lead precursor in PI3K/AKT pathway inhibition and G2/M cell cycle arrest models, capitalizing on its 10-fold selectivity window for ovarian cancer cells over normal tissue and superior potency to lupeol derivatives [2].
Using glutinol as a pathway-specific reference standard to evaluate COX-2 and NO inhibition without the confounding effects of ROS burst suppression seen in oxidized triterpene analogs like glutinone [3].
Incorporating glutinol into in vitro MIN-6 cell assays to benchmark moderate insulin secretagogue activity during the screening of novel anti-diabetic botanical extracts or synthetic compounds [4].